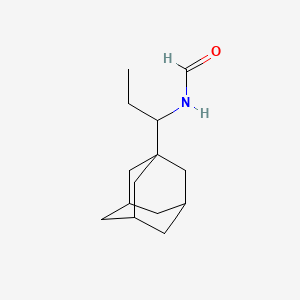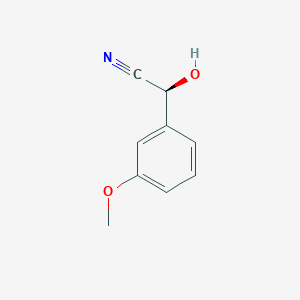
(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methoxymandelonitrile is an organic compound with the molecular formula C9H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-3-Methoxymandelonitrile can be synthesized through several methods. One common approach involves the reaction of (S)-mandelonitrile with methanol in the presence of a base, such as sodium methoxide. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the nucleophilic substitution of the hydroxyl group with a methoxy group.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Methoxymandelonitrile may involve more scalable methods, such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Methoxymandelonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-3-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (S)-3-Methoxymandelonitrile can yield (S)-3-methoxyphenylethylamine when using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (S)-3-Methoxybenzaldehyde.
Reduction: (S)-3-Methoxyphenylethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-Methoxymandelonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (S)-3-Methoxymandelonitrile exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Methoxymandelonitrile: The enantiomer of (S)-3-Methoxymandelonitrile, with similar chemical properties but different biological activity.
3-Methoxybenzaldehyde: A related compound that lacks the nitrile group.
3-Methoxyphenylethylamine: A reduction product of (S)-3-Methoxymandelonitrile.
Uniqueness
(S)-3-Methoxymandelonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
Clé InChI |
XDOJPCPGMDHJAA-SECBINFHSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@@H](C#N)O |
SMILES canonique |
COC1=CC=CC(=C1)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


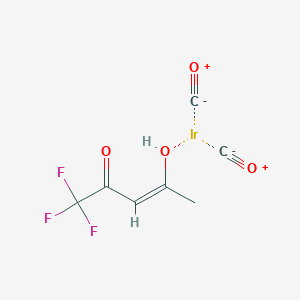
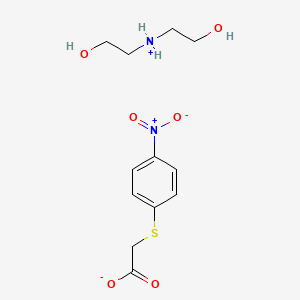
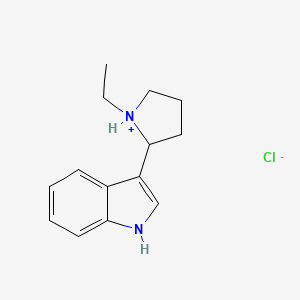



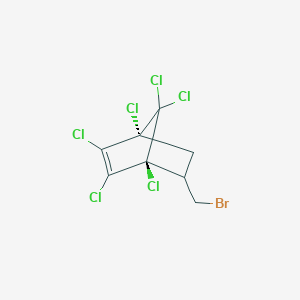
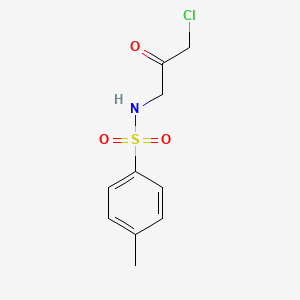
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)
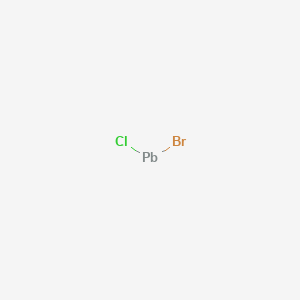
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)

